molecular formula C23H22N2O4 B3629408 3-methoxy-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide

3-methoxy-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide

Cat. No.: B3629408
M. Wt: 390.4 g/mol
InChI Key: VYDWUWKDIRSAIB-UHFFFAOYSA-N
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Description

3-methoxy-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes methoxy, methyl, phenoxyacetyl, and amide functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of phenoxyacetic acid with a suitable activating agent such as thionyl chloride to form phenoxyacetyl chloride.

    Amidation Reaction: The phenoxyacetyl chloride is then reacted with 5-methyl-2-aminophenol to form the phenoxyacetyl amide intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methoxy-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an additive in various formulations. Its unique chemical properties may enhance the performance of industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-{5-methyl-2-[(phenylacetyl)amino]phenyl}benzamide: Similar structure but lacks the phenoxy group.

    3-methoxy-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide: Similar structure but has an acetamide group instead of a benzamide group.

Uniqueness

The presence of the phenoxyacetyl group in 3-methoxy-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide distinguishes it from other similar compounds. This group may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability under physiological conditions.

Properties

IUPAC Name

3-methoxy-N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-16-11-12-20(24-22(26)15-29-18-8-4-3-5-9-18)21(13-16)25-23(27)17-7-6-10-19(14-17)28-2/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDWUWKDIRSAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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